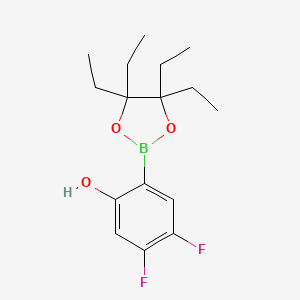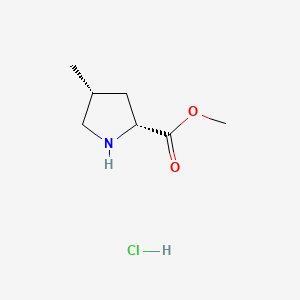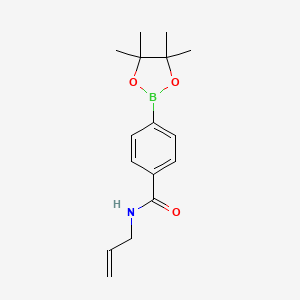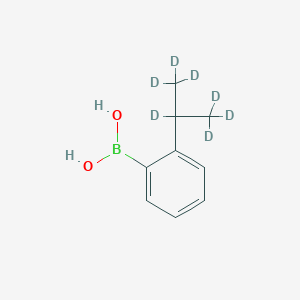
2-(iso-Propyl-d7)-phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(iso-Propyl-d7)-phenylboronic acid is a deuterated boronic acid derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the deuteration of isopropyl iodide to obtain 2-iodopropane-d7, which is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield the desired product .
Industrial Production Methods
Industrial production of 2-(iso-Propyl-d7)-phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(iso-Propyl-d7)-phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group into borane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include phenol derivatives, borane derivatives, and various substituted phenyl compounds.
Applications De Recherche Scientifique
2-(iso-Propyl-d7)-phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of advanced materials and polymers with enhanced properties.
Mécanisme D'action
The mechanism by which 2-(iso-Propyl-d7)-phenylboronic acid exerts its effects is primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and biological studies. The deuterium atoms in the isopropyl group can also influence reaction kinetics and stability, providing unique insights into reaction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodopropane-d7: Another deuterated compound used in similar applications.
Phenylboronic acid: The non-deuterated analog of 2-(iso-Propyl-d7)-phenylboronic acid.
2-Bromopropane-d7: A deuterated bromine compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of deuterium labeling and boronic acid functionality. This combination allows for precise studies of reaction mechanisms and the development of novel materials and drugs with improved properties.
Propriétés
Numéro CAS |
1629184-02-6 |
|---|---|
Formule moléculaire |
C9H13BO2 |
Poids moléculaire |
171.05 g/mol |
Nom IUPAC |
[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/i1D3,2D3,7D |
Clé InChI |
KTZUVUWIBZMHMC-QXMYYZBZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1B(O)O)C([2H])([2H])[2H] |
SMILES canonique |
B(C1=CC=CC=C1C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


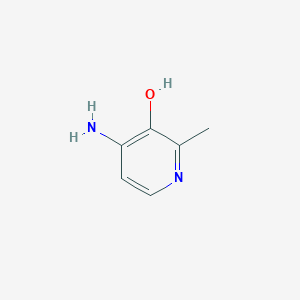
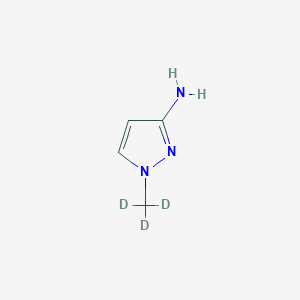
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)
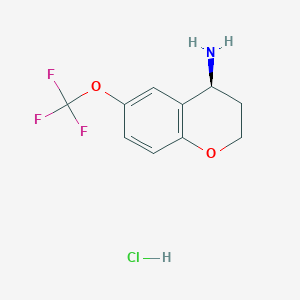
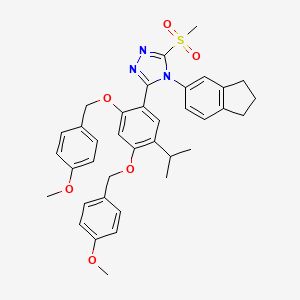
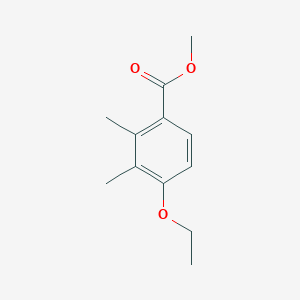
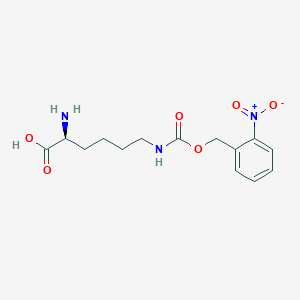
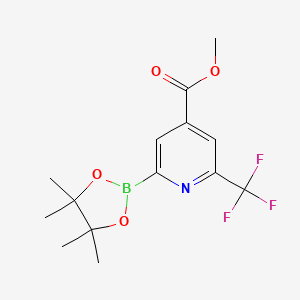
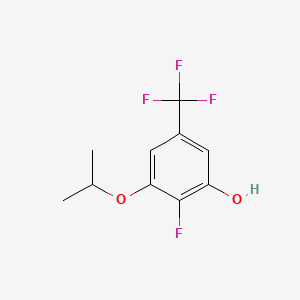
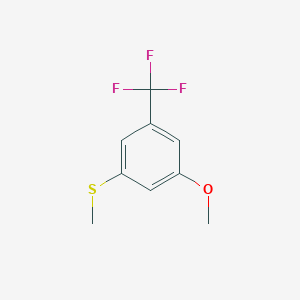
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
